(2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-13-12-14(2)21-19(20-13)23-28(25,26)17-8-5-15(6-9-17)22-18(24)10-7-16-4-3-11-27-16/h3-12H,1-2H3,(H,22,24)(H,20,21,23)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSGQYAAXNOMAX-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfamoylation of 4-Aminobenzenesulfonyl Chloride
The pyrimidine sulfonamide moiety is constructed by reacting 4-aminobenzenesulfonyl chloride with 4,6-dimethylpyrimidin-2-amine under basic conditions:
4-aminobenzenesulfonyl chloride + 4,6-dimethylpyrimidin-2-amine
→ 4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]aniline (Intermediate A)
Conditions :
Key Data :
Alternative One-Pot Guanidinium Salt Route
A patent (WO2011067362A1) describes a one-pot method for analogous pyrimidine sulfonamides:
- React aniline with cyanamide in aqueous HCl to form phenylguanidinium chloride.
- Condense with acetylacetone under basic conditions to yield the pyrimidine ring.
Adaptation for Target Intermediate :
- Replace acetylacetone with a sulfonated diketone to introduce the sulfamoyl group.
Synthesis of (2E)-3-(Thiophen-2-yl)Prop-2-Enoyl Chloride
Knoevenagel Condensation
Thiophene-2-carbaldehyde undergoes condensation with malonic acid to form the α,β-unsaturated acid:
Thiophene-2-carbaldehyde + malonic acid
→ (2E)-3-(thiophen-2-yl)prop-2-enoic acid
Conditions :
Acyl Chloride Formation
The acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride :
(2E)-3-(Thiophen-2-yl)prop-2-enoic acid + SOCl₂
→ (2E)-3-(thiophen-2-yl)prop-2-enoyl chloride (Intermediate B)
Conditions :
Amide Coupling to Assemble the Final Product
Intermediate A and B are coupled via nucleophilic acyl substitution:
4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]aniline + (2E)-3-(thiophen-2-yl)prop-2-enoyl chloride
→ (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide
Conditions :
Optimization Notes :
- Stereoselectivity : The E-configuration is preserved by maintaining low temperatures during coupling.
- Yield : 65–70% (based on analogous enamide syntheses).
Purification and Characterization
Crystallization
The crude product is purified via sequential solvent washes:
Analytical Data (Projected)
- ¹H NMR (400 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 8.12 (d, J = 15.6 Hz, 1H, CH=), 7.89–7.20 (m, 9H, Ar-H), 6.75 (s, 1H, pyrimidine-H), 2.45 (s, 6H, CH₃).
- HPLC Purity : ≥98% (method adapted from Ambeed protocols).
Alternative Synthetic Strategies
Heck Coupling Approach
A palladium-catalyzed coupling could construct the enamide backbone:
4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenylacrylamide + 2-bromothiophene
→ Target compound
Conditions :
Advantage : Avoids handling acyl chlorides.
Challenge : Lower yields (~55%) due to competing side reactions.
Scale-Up Considerations
Industrial-scale production would prioritize:
Chemical Reactions Analysis
Reactivity of the Sulfamoylphenyl Group
The sulfamoyl group (-SO₂NH-) exhibits moderate stability under physiological conditions but can participate in hydrolysis and substitution reactions:
Pyrimidine Ring Modifications
The 4,6-dimethylpyrimidin-2-yl group undergoes electrophilic aromatic substitution (EAS) at specific positions:
Thiophene Ring Reactivity
The thiophen-2-yl group participates in electrophilic substitutions and cross-coupling reactions:
α,β-Unsaturated Enamide System
The (2E)-configured enamide is reactive toward nucleophiles and reducing agents:
Interfunctional Group Interactions
Synergistic effects between functional groups influence reactivity:
-
Thiophene-Pyrimidine Electronic Effects : The electron-rich thiophene enhances the electrophilicity of the enamide’s β-carbon, promoting nucleophilic attacks.
-
Sulfamoyl Group as a Leaving Group : Under basic conditions, the sulfamoyl moiety can act as a leaving group, enabling aryl radical formation .
Comparative Reactivity with Structural Analogs
Key differences in reactivity compared to related compounds:
Theoretical and Experimental Data Gaps
While analog studies provide foundational insights, specific experimental data for (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide remain sparse. Priority research areas include:
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Kinetic studies of sulfamoyl hydrolysis.
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Catalytic asymmetric hydrogenation of the enamide.
-
In silico modeling of EAS regioselectivity on the pyrimidine ring.
This compound’s multifunctional architecture positions it as a versatile scaffold for targeted synthetic modifications, meriting further empirical investigation.
Scientific Research Applications
Research indicates that compounds similar to (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide exhibit various biological activities:
- Antibacterial Activity :
- Anti-inflammatory Effects :
- Cytotoxicity :
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for its application in therapeutics. Techniques such as:
-
Molecular Docking :
- This computational method helps predict how the compound binds to specific enzymes or receptors, providing insights into its mechanism of action.
-
Surface Plasmon Resonance :
- This technique measures binding affinities in real-time, allowing researchers to assess the effectiveness of the compound against various targets.
Case Studies and Research Findings
Recent studies have highlighted several case studies involving derivatives of this compound:
Mechanism of Action
The mechanism of action of (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. Additionally, the compound’s aromatic and thiophene moieties can interact with various receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in
lists pyrimidine derivatives (e.g., "4-methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline") and sulfonamide-based compounds (e.g., "5-tert-Butyl-2-methyl-benzenesulfonamide"). These share partial structural motifs with the target compound but lack the conjugated enamide-thiophene system. Key differences include:
- Substituent diversity : The target compound’s 4,6-dimethylpyrimidine sulfamoyl group is distinct from simpler pyrimidine or sulfonamide derivatives in .
- Backbone configuration : The (2E)-enamide linker in the target compound may confer rigidity and influence binding affinity compared to flexible alkyl chains in listed analogues.
Patent Compounds in
describes complex spirocyclic carboxamides (e.g., "7-(2,3-difluoro-4-(2-(methyl(oxetan-3-yl)amino)ethoxy)benzyl)-10-hydroxy-6-methyl-8-oxo-N-(4-(trifluorome-thyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide"). While these share pyrimidine and carboxamide functionalities, their macrocyclic frameworks and fluorinated substituents contrast sharply with the target compound’s planar, non-fluorinated structure.
Computational Tools in and
The SHELX system () and ORTEP-III () are critical for crystallographic analysis. These tools could theoretically resolve the target compound’s 3D structure and compare it with analogues. For example:
- Bond angles/distances : SHELXL might reveal how the (2E)-enamide configuration affects molecular geometry versus (2Z) isomers.
- Electron density mapping : ORTEP-3 could visualize steric clashes or conjugation in the thiophene-pyrimidine system, differentiating it from less conjugated analogues.
Limitations of Available Evidence
No direct pharmacological, synthetic, or thermodynamic data for the target compound or its analogues are provided in the evidence. The absence of comparative studies on potency, selectivity, or ADMET profiles precludes a rigorous structure-activity relationship (SAR) analysis.
Proposed Framework for Future Comparisons
Using methodologies from the evidence, a hypothetical comparison could include:
Biological Activity
The compound (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide is a synthetic organic molecule that has garnered interest for its potential biological activities. Its structure includes a prop-2-enamide backbone, a pyrimidine ring, and a thiophene moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 372.46 g/mol. The presence of the sulfamoyl group and the thiophene ring is significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antibacterial Effects : Compounds with sulfonamide groups are known for their antibacterial properties due to their ability to inhibit bacterial folic acid synthesis.
- Anticonvulsant Activity : Some derivatives have shown promise in seizure models, indicating potential use in epilepsy treatment.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases.
The mechanisms through which this compound exerts its effects are likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with various receptors, altering signaling pathways that lead to therapeutic effects.
- Cellular Interactions : Its structural components allow it to engage with cellular membranes and intracellular targets.
Anticonvulsant Activity
A study on related compounds demonstrated robust anticonvulsant activity in several animal models. For instance, a derivative exhibited an ED50 value of 49.6 mg/kg in the maximal electroshock (MES) test and 31.3 mg/kg in the 6 Hz model of drug-resistant epilepsy . These findings suggest that similar structural motifs may confer anticonvulsant properties.
Anti-inflammatory Effects
Research has indicated that compounds with similar structures can reduce inflammation in animal models. For example, one study reported significant reductions in paw edema in carrageenan-induced inflammation models . This suggests that the compound could be further explored for its anti-inflammatory potential.
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for (2E)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide, and how can reaction conditions be systematically optimized?
Methodological Answer:
A robust synthetic route involves coupling a sulfamoyl-functionalized phenyl intermediate with a thiophene-containing acrylamide precursor. Key steps include:
- Sulfamoylation : React 4,6-dimethylpyrimidin-2-amine with 4-nitrophenylsulfonyl chloride under basic conditions (e.g., pyridine), followed by reduction of the nitro group to an amine .
- Acrylamide Formation : Use a Horner-Wadsworth-Emmons reaction to generate the (E)-configured acrylamide moiety, ensuring stereochemical control via phosphonate intermediates .
- Optimization : Apply Design of Experiments (DoE) to variables (temperature, catalyst loading, solvent polarity) to maximize yield and purity. For example, fractional factorial designs can identify critical parameters .
Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., chloroform/acetone mixtures) and refine structures using SHELXL . ORTEP-3 or WinGX can visualize thermal ellipsoids and hydrogen-bonding networks .
- Spectroscopy : Confirm the (E)-configuration via NOESY NMR (absence of cross-peaks between thiophene and pyrimidine protons). FT-IR can validate sulfonamide (N–H stretch at ~3300 cm⁻¹) and acrylamide (C=O at ~1650 cm⁻¹) groups .
Advanced: How can molecular docking protocols (e.g., AutoDock Vina) be tailored to study this compound’s interactions with biological targets like kinases or sulfonamide-binding enzymes?
Methodological Answer:
- Grid Parameterization : Define the binding pocket using co-crystallized ligand coordinates (PDB). Adjust grid dimensions to accommodate the compound’s extended π-system (thiophene and pyrimidine groups) .
- Scoring Function : Use the Vina scoring function with modified weights for hydrogen bonding (sulfamoyl group) and hydrophobic interactions (methyl groups on pyrimidine). Multithreading reduces computation time for large ligand libraries .
- Validation : Compare docking poses with experimental SAR data (e.g., methyl group substitutions on pyrimidine affecting binding affinity) .
Advanced: How can crystallographic data contradictions (e.g., disordered thiophene rings) be resolved during structure refinement?
Methodological Answer:
- Disorder Modeling : Use PART instructions in SHELXL to refine split positions for disordered thiophene or sulfamoyl groups. Apply similarity restraints (SIMU) to maintain reasonable geometry .
- Electron Density Maps : Calculate omit maps to confirm the (E)-configuration of the acrylamide moiety. For weak density regions, incorporate solvent masking (SWAT) to improve model accuracy .
Advanced: What structure-activity relationship (SAR) strategies are recommended for designing analogs with enhanced metabolic stability?
Methodological Answer:
- Bioisosteric Replacement : Substitute the thiophene ring with a fluorinated benzene (e.g., 3,5-difluorophenyl) to improve metabolic resistance while retaining π-stacking interactions .
- Sulfamoyl Modifications : Introduce trifluoromethyl groups (as in EP 4374877A2) to enhance lipophilicity and reduce oxidative metabolism .
- In Vitro Assays : Use hepatic microsomes to quantify metabolic half-life changes after structural modifications. LC-MS/MS tracks metabolite formation .
Advanced: How can flow chemistry systems be adapted for continuous synthesis of this compound to improve scalability and reproducibility?
Methodological Answer:
- Reactor Design : Use a tubular reactor with segmented flow (aqueous/organic phases) to prevent clogging from insoluble intermediates.
- Real-Time Monitoring : Integrate inline IR or UV-vis spectroscopy to detect reaction completion (e.g., disappearance of acrylamide precursor’s absorbance at 260 nm) .
- Scale-Up : Optimize residence time (τ) and temperature gradients using computational fluid dynamics (CFD) simulations to maintain reaction efficiency at larger scales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
